molecular formula C8H10FNO2 B2515484 3-(Dimethoxymethyl)-2-fluoropyridine CAS No. 2222511-97-7

3-(Dimethoxymethyl)-2-fluoropyridine

Cat. No.: B2515484
CAS No.: 2222511-97-7
M. Wt: 171.171
InChI Key: HDABEGNPAGWQKB-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-fluoropyridine typically involves the introduction of the dimethoxymethyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with a fluorinating agent under controlled conditions. The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The fluorine atom and the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-(Dimethoxymethyl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the dimethoxymethyl group may influence its solubility and stability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethoxymethyl)-5-methoxypyridine
  • 2-Fluoro-3-methylpyridine
  • 3-(Methoxymethyl)-2-fluoropyridine

Uniqueness

3-(Dimethoxymethyl)-2-fluoropyridine is unique due to the combination of the dimethoxymethyl group and the fluorine atom on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and potential for selective biological interactions, which are not observed in other similar compounds.

Properties

IUPAC Name

3-(dimethoxymethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABEGNPAGWQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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